molecular formula C9H11NO3 B12114327 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- CAS No. 630082-82-5

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl-

Cat. No.: B12114327
CAS No.: 630082-82-5
M. Wt: 181.19 g/mol
InChI Key: NUUAFMUCSUUAQV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring bearing a carboxylic acid group. The presence of methoxy and dimethyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- typically involves the functionalization of a pyridine ring. One common method is the methylation of 3-pyridinecarboxylic acid followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide and methoxylating agents like sodium methoxide under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum in conjunction with suitable ligands can facilitate the methylation and methoxylation reactions. Continuous flow reactors may also be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Alcohols or aldehydes

    Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid, 6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Pyridinecarboxylic acid, 6-methyl-: Similar structure but with a methyl group at the 6-position instead of a methoxy group.

    4-Pyridinecarboxylic acid, 2,6-dimethyl-: Similar structure but with dimethyl groups at the 2 and 6 positions.

Uniqueness

3-Pyridinecarboxylic acid, 6-methoxy-2,4-dimethyl- is unique due to the specific arrangement of methoxy and dimethyl groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

630082-82-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

6-methoxy-2,4-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-5-4-7(13-3)10-6(2)8(5)9(11)12/h4H,1-3H3,(H,11,12)

InChI Key

NUUAFMUCSUUAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)OC

Origin of Product

United States

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